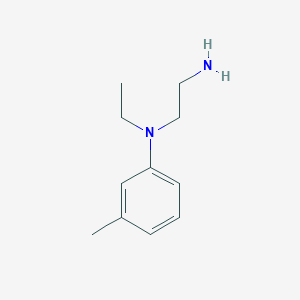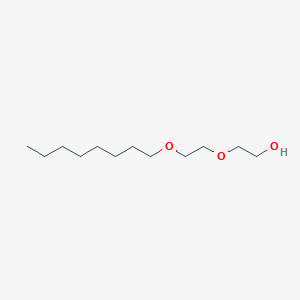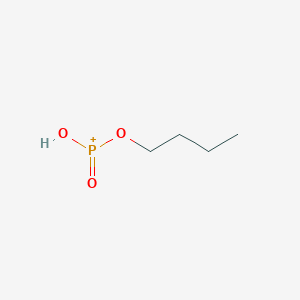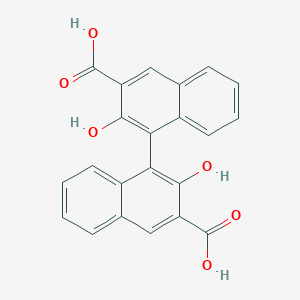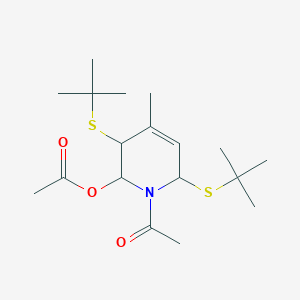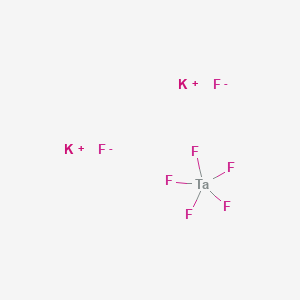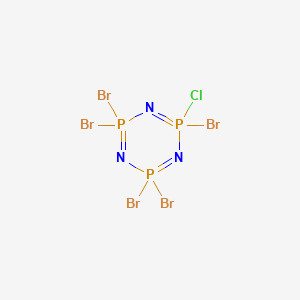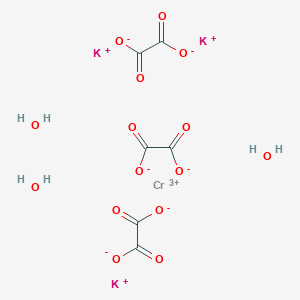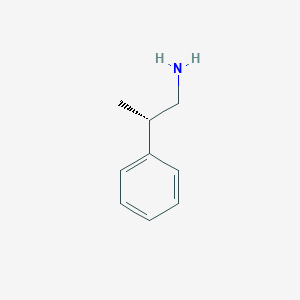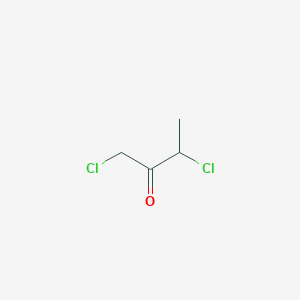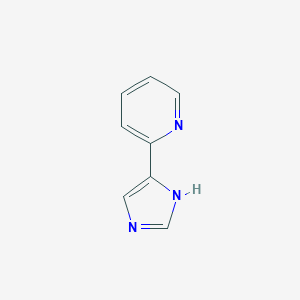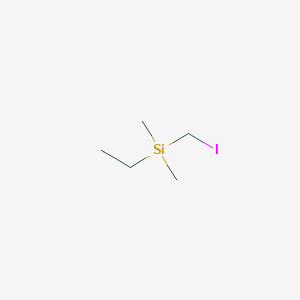
Ethyl(iodomethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(iodomethyl)dimethylsilane, also known as iodomethylsilane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. This compound has various applications in organic synthesis, including the preparation of organosilicon compounds, as a reagent in the synthesis of peptides and nucleotides, and as a precursor in the preparation of other iodine-containing compounds.
Wirkmechanismus
The mechanism of action of Ethyl(iodomethyl)dimethylsilane is not well understood. However, it is believed to act as a methylating agent, where the iodine atom is replaced by a methyl group in the target molecule. This reaction is thought to be facilitated by the electron-withdrawing nature of the silicon atom, which enhances the reactivity of the methyl group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethyl(iodomethyl)dimethylsilane. However, studies have shown that it can cause skin and eye irritation and may be toxic if ingested or inhaled. It is also a flammable liquid and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl(iodomethyl)dimethylsilane is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, it is a toxic and flammable compound, which requires proper handling and disposal procedures. Additionally, its high reactivity can make it difficult to control the reaction, leading to side reactions and lower yields.
Zukünftige Richtungen
There are several areas of future research that could be explored with Ethyl(iodomethyl)dimethylsilane. One potential direction is the development of more efficient and selective methods for the synthesis of organosilicon compounds using this reagent. Another area of interest is the application of Ethyl(iodomethyl)dimethylsilane in the synthesis of new iodine-containing compounds with potential applications in medicine and biotechnology. Finally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of Ethyl(iodomethyl)dimethylsilane involves the reaction of iodomethane with dimethylchlorosilane in the presence of a catalyst such as zinc or copper. The reaction proceeds through a substitution reaction, where the iodine atom in iodomethane is replaced by the silicon atom in dimethylchlorosilane. The resulting compound is then purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a precursor in the synthesis of various iodine-containing compounds, including iodinated peptides and nucleotides.
Eigenschaften
CAS-Nummer |
18157-41-0 |
|---|---|
Produktname |
Ethyl(iodomethyl)dimethylsilane |
Molekularformel |
C5H13ISi |
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
ethyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H13ISi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
HYWZBSLSHAUBSB-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)CI |
Kanonische SMILES |
CC[Si](C)(C)CI |
Synonyme |
Ethyl(iodomethyl)dimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



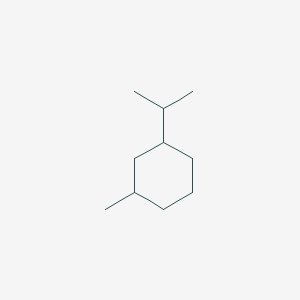
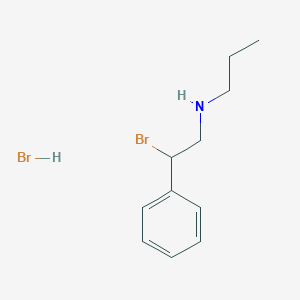
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
